Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
- Tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
- Tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
Uniqueness
Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-5-8(12-4)9(14)6-7/h7-9,12,14H,5-6H2,1-4H3,(H,13,15)/t7-,8+,9-/m1/s1 |
InChI Key |
HEFPQHMDQONQDA-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@@H](C1)O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)NC |
Origin of Product |
United States |
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